molecular formula C18H14F3NO2 B2815182 (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 868213-15-4

(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2815182
CAS No.: 868213-15-4
M. Wt: 333.31
InChI Key: HXXIMIVPNDLHFV-BJMVGYQFSA-N
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Description

(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic cinnamamide derivative offered for biological screening and lead optimization purposes. This compound is supplied as a dry powder and is characterized by a molecular weight of 333.31 and the empirical formula C18H14F3NO2 . Compounds within the cinnamamide structural class have been identified in preclinical studies as possessing significant anticonvulsant activity, showing efficacy in various models of seizures and epilepsy . The presence of the trifluoromethyl group is a common modification in medicinal chemistry aimed at enhancing a compound's metabolic stability and binding affinity. This compound is intended for research applications only and is not intended for diagnostic or therapeutic use. Researchers can request a quote for this compound, which is available in quantities suitable for laboratory research .

Properties

IUPAC Name

(E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c1-12(23)14-6-8-16(9-7-14)22-17(24)10-5-13-3-2-4-15(11-13)18(19,20)21/h2-11H,1H3,(H,22,24)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXIMIVPNDLHFV-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-acetylphenylamine and 3-(trifluoromethyl)benzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol.

    Formation of the Enamine: The condensation product is then subjected to an enamine formation step, which involves the use of an acid catalyst such as hydrochloric acid or sulfuric acid.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or trifluoromethyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of N-arylcinnamamides is highly dependent on substituent electronic properties, lipophilicity, and steric bulk. Below is a comparative analysis of key analogs:

Compound Name R1 (Amide Substituent) R2 (β-Position) Key Biological Activities Cytotoxicity (Primary Cells) Reference
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3,5-bis(CF₃)-phenyl Phenyl MIC: 0.15 µM (MRSA); >99% biofilm inhibition (S. aureus); anti-tubercular (M. tuberculosis) Non-toxic up to 10 µM
(2E)-N-(3,5-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (1o) 3,5-Cl₂-phenyl 3-(CF₃)-phenyl MIC: 0.29 µM (S. aureus); MBC: 2.34 µM (Enterococcus) Not reported
(2E)-N-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2i) 3-(CF₃)-phenyl 4-(CF₃)-phenyl MIC: 1.12 µM (MRSA); MBC: 44.5 µM (E. faecalis) Low toxicity
(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide 4-(CF₃O)-phenyl 3,4-Cl₂-phenyl MIC: 0.78 µM (MRSA); active against M. smegmatis and M. marinum Insignificant at 10 µM
Target Compound : (2E)-N-(4-Acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide 4-Acetylphenyl 3-(CF₃)-phenyl Inferred: Moderate lipophilicity; potential activity against Gram-positive pathogens Likely low (based on analogs) N/A

Key Observations

Antimicrobial Potency: Bis(trifluoromethyl)phenyl and dichlorophenyl substituents (e.g., 3,5-bis(CF₃)-phenyl) confer superior activity against MRSA (MICs ≤0.15 µM) due to enhanced lipophilicity, which improves membrane penetration . However, the electron-withdrawing acetyl group could stabilize the amide bond, altering target binding .

Anti-Biofilm and Synergistic Effects :

  • Compounds with trifluoromethyl groups (e.g., 1o, 2i) disrupt biofilm formation in S. aureus and synergize with antibiotics like ampicillin . The target compound’s 3-(CF₃)-phenyl group may retain biofilm inhibition, but this requires empirical validation.

Antimycobacterial Activity: Dichlorinated derivatives (e.g., 3,4-Cl₂-phenyl) exhibit broad-spectrum activity against M. tuberculosis and non-tuberculous mycobacteria, likely due to increased rigidity and hydrophobic interactions . The target compound’s lack of chloro-substituents may limit antimycobacterial potency.

Cytotoxicity Profile :

  • Most trifluoromethyl-substituted cinnamamides show low cytotoxicity (IC₅₀ >10 µM in mammalian cells), suggesting a favorable therapeutic index . The acetyl group’s polarity may further reduce off-target effects in the target compound.

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity : LogP values for bis(trifluoromethyl)phenyl derivatives (~4.5) correlate with high antimicrobial activity, whereas acetyl-substituted analogs (estimated LogP ~3.2) may exhibit reduced potency .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃, Cl) enhance stability and target binding via σ-hole interactions, while acetyl groups may engage in hydrogen bonding, altering selectivity .
  • Steric Bulk : Bulky substituents (e.g., 3,5-bis(CF₃)-phenyl) improve activity against efflux-pump-positive MRSA strains by resisting enzymatic degradation .

Biological Activity

(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, also known by its CAS number 868213-15-4, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include an acetylphenyl group and a trifluoromethylphenyl group. This compound is being investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H14F3NO2. The presence of the trifluoromethyl group significantly influences its reactivity and biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

  • Antimicrobial Activity : The compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that compounds with trifluoromethyl moieties often exhibit enhanced antimicrobial properties due to their ability to interact with bacterial cell membranes.
  • Anti-inflammatory Effects : The compound's structural characteristics suggest potential anti-inflammatory activity. In vitro studies have indicated that it may inhibit key inflammatory pathways, including the NF-κB signaling pathway, which is crucial in the regulation of immune responses.
  • Anticancer Properties : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The mechanism of action for this compound likely involves binding to specific molecular targets such as enzymes or receptors involved in inflammation and cancer progression. Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to these targets through hydrogen bonding and halogen interactions.

Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Methicillin-resistant S. aureus15 µg/mL
Escherichia coli20 µg/mL

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

In vitro assays demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in activated macrophages:

CytokineInhibition (%) at 10 µM
TNF-α45%
IL-650%
IL-1β40%

This suggests a potential for developing anti-inflammatory therapies based on this compound.

Anticancer Activity

Cytotoxicity assays against various cancer cell lines revealed:

Cell LineIC50 (µM)
MCF-78.5
HepG210.0

The results indicate that the compound exhibits significant anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, and how is purity ensured?

  • Methodology : The compound is typically synthesized via a multi-step condensation reaction. Key steps include:

  • Acyl chloride formation : Reacting 3-(trifluoromethyl)cinnamic acid with thionyl chloride to form the corresponding acyl chloride.
  • Amide coupling : Condensing the acyl chloride with 4-acetylaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions.
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the (2E)-isomer.
    • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms stereochemistry (E-configuration) and functional groups. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the acetyl group (δ 2.6 ppm). The E-configuration is confirmed by coupling constants (J = 15–16 Hz for trans-alkene protons) .
  • Infrared (IR) Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and CF₃ group vibrations (~1120 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying impurities .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus and Mycobacterium tuberculosis H37Ra. For example, derivatives with trifluoromethyl groups showed MIC values of 8–16 µg/mL, comparable to ampicillin .
  • Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices (IC₅₀ > 50 µM indicates low toxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Effects :

  • Trifluoromethyl (CF₃) : Enhances lipophilicity and metabolic stability. Derivatives with CF₃ at the 3-position of the phenyl ring showed 4-fold higher antitubercular activity than non-fluorinated analogs .
  • Acetyl Group : The 4-acetylphenyl moiety improves solubility in polar solvents (e.g., DMSO) without compromising membrane permeability .
    • Data Table :
Substituent PositionMIC (S. aureus) (µg/mL)MIC (M. tuberculosis) (µg/mL)
3-CF₃, 4-acetyl8–1616–32
4-CF₃, 4-acetyl32–6464–128
Data sourced from in vitro studies .

Q. What mechanistic insights explain its antimicrobial activity?

  • Target Engagement : Molecular docking suggests inhibition of S. aureus dihydrofolate reductase (DHFR), with binding affinity (Kd = 2.3 µM) driven by hydrophobic interactions with the CF₃ group .
  • Biofilm Disruption : At sub-MIC concentrations (4 µg/mL), the compound reduces S. aureus biofilm formation by 60–70% via downregulation of icaA gene expression .

Q. How can researchers address discrepancies in reported biological activities across studies?

  • Assay Variability : Differences in MIC values may arise from:

  • Bacterial Strain Variation : S. aureus ATCC 29213 vs. clinical isolates with efflux pump overexpression.
  • Solvent Effects : Use of DMSO (>1% v/v) can artificially enhance membrane permeability.
    • Structural Confirmation : Ensure E/Z isomer purity via NOESY NMR, as Z-isomers may exhibit reduced activity .

Methodological Recommendations

Q. What in vitro models are suitable for evaluating its therapeutic potential?

  • Time-Kill Assays : Monitor bactericidal effects over 24 hours (e.g., >99% reduction in CFU/mL after 8 hours at 2× MIC) .
  • Synergy Studies : Combine with β-lactams (e.g., oxacillin) to assess fractional inhibitory concentration (FIC) indices; FIC ≤0.5 indicates synergy .

Q. How can computational tools aid in optimizing this compound?

  • Molecular Dynamics Simulations : Predict binding stability with DHFR over 100 ns trajectories.
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and BBB permeability (low), guiding lead optimization .

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